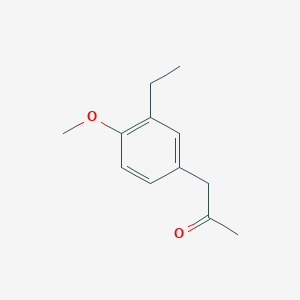
1-(3-Ethyl-4-methoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyl-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone and is characterized by the presence of an ethyl group and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Ethyl-4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethyl-4-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to facilitate the reaction. Additionally, solvent-free or green chemistry approaches may be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethyl-4-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-(3-Ethyl-4-methoxyphenyl)propan-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, binding to active sites and altering their activity. The molecular targets and pathways involved vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
1-(3-Ethyl-4-methoxyphenyl)propan-2-one can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)propan-2-one: Lacks the ethyl group, which may affect its reactivity and applications.
1-(3,4-Dimethoxyphenyl)propan-2-one: Contains an additional methoxy group, potentially altering its chemical properties and biological activity.
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and suitability for various applications.
Properties
CAS No. |
33839-14-4 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(3-ethyl-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O2/c1-4-11-8-10(7-9(2)13)5-6-12(11)14-3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
PKFJJWCMRUWVHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















